2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Overview
Description
2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as diclofenac , is a non-steroidal anti-inflammatory drug (NSAID). It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac primarily targets the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain .
Synthesis Analysis
Diclofenac can be synthesized through various methods, including esterification, amidation, and cyclization reactions. One common approach involves the reaction of 2,6-dichloroaniline with 2-chlorobenzoyl chloride, followed by hydrolysis to yield diclofenac .
Molecular Structure Analysis
The molecular formula of diclofenac is C₁₄H₁₁Cl₂NO₂ , with a molecular weight of approximately 296.149 g/mol . Its chemical structure consists of a benzene ring with an amino group and a carboxylic acid group attached to it. The dichlorophenyl moiety contributes to its anti-inflammatory activity .
Chemical Reactions Analysis
Diclofenac undergoes various chemical reactions, including hydrolysis, esterification, and conjugation. Notably, it can be metabolized in the liver to form several metabolites, such as 4’-hydroxydiclofenac and 5-hydroxydiclofenac. These metabolites play a role in its pharmacological effects and elimination .
Properties
IUPAC Name |
2-amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c14-7-2-1-3-8(15)9(7)12-4-13(5-12,6-12)10(16)11(17)18/h1-3,10H,4-6,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQCFVAJAPADMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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